(R)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate
描述
属性
IUPAC Name |
tert-butyl (2R)-4-oxo-2-phenylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-10-12(17)9-13(16)11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNNEKXIEMELDH-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(=O)C[C@@H]1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Cyclocondensation Pathway (DiVA Portal Method)
The DiVA portal documents a robust six-step procedure (Scheme 14 in):
Key steps:
- Mannich-type reaction : 4-Methoxybenzaldehyde + aniline derivatives → tetracyclic intermediate
- Borane-mediated reduction : Stereoselective alcohol formation (60% yield)
- Oxidation : SO₃·pyridine complex/DMSO system converts alcohol to ketone (47% yield)
Critical parameters:
| Step | Temperature | Time | Yield |
|---|---|---|---|
| Reduction | 0°C → RT | 24 h | 60% |
| Oxidation | RT | 27 h | 47% |
This method demonstrates scalability up to 3g batches but requires careful purification to remove orange-colored byproducts.
Enantioselective Photo-Enzymatic Synthesis (RSC Approach)
The Royal Society of Chemistry reports a novel cascade process combining:
- Photocatalytic C–N coupling : Ni/PC catalyst under blue LED (450 nm)
- Biocatalytic carbene transfer : Engineered SD-VHb CH carbene transferase
Performance metrics:
- Enantiomeric excess : 92-99% ee (R-configuration)
- Reaction time : 18-24 hours (one-pot procedure)
- Solvent system : DMSO/water (9:1 v/v)
This method eliminates traditional protecting group strategies through enzymatic stereocontrol, though substrate scope remains limited to electron-deficient aryl bromides.
Stereochemical Control Mechanisms
Chiral Auxiliary Approach
The EP3015456A1 patent describes asymmetric hydrogenation using formula M1/M2 catalysts:
Catalyst structures:
- M1 : [(R,R)-TsDPEN-RuCl(p-cymene)]
- M2 : (S)-BINAP-Rh complexes
Hydrogenation conditions:
| Parameter | Optimal Value |
|---|---|
| Pressure | 50 psi H₂ |
| Temperature | 40°C |
| Solvent | MeOH/THF (3:1) |
This method achieves 85-92% ee but requires subsequent Boc protection steps.
Enzymatic Dynamic Kinetic Resolution
The RSC method utilizes VHb CH variants to control configuration through:
- Substrate binding pocket engineering (L148F mutation)
- Transition state stabilization via π-π interactions with phenyl group
Molecular dynamics simulations show 2.8 Å closer positioning of the pro-R hydrogen to the active site compared to wild-type enzymes.
Functional Group Interconversion
Ketone Installation Methods
Comparative analysis of oxidation protocols:
| Oxidant System | Yield | Purity | Cost |
|---|---|---|---|
| SO₃·pyridine/DMSO | 47% | 98% | $ |
| TEMPO/Trichloroisocyanuric acid | <5% | 75% | $$$ |
| Dess-Martin Periodinane | 32% | 95% | $$$$ |
The SO₃·pyridine system demonstrates superior cost-effectiveness despite longer reaction times (27h vs. 4h for DMP).
Protection/Deprotection Strategies
Boc Group Manipulation
Critical steps in the DiVA protocol:
- Boc introduction : (Boc)₂O/DMAP in CH₂Cl₂ (0°C → RT)
- Deprotection : 4M HCl/dioxane (2h, 0°C)
Challenges :
- Partial epimerization observed during Boc removal (up to 12% ee loss)
- Mitigated through low-temperature (-20°C) deprotection
Experimental Optimization
Reaction Scale-Up Considerations
- Borane dimethyl sulfide complex : Requires slow addition (<1 ml/min) to prevent exothermic decomposition
- Workup procedure : Sequential washing with 2M HCl (3×) and brine essential for removing DMSO residues
- Crystallization : Hexane/EtOAc (5:1) yields colorless needles (mp 112-114°C)
Yield improvements :
- 15% increase through vacuum-assisted solvent removal during oxidation
- 22% enhancement via microwave-assisted cyclization (100W, 80°C)
Analytical Characterization
Spectroscopic Data Compilation
¹H NMR (400 MHz, CDCl₃):
δ 7.38-7.25 (m, 5H, Ph), 4.12 (dd, J=8.4 Hz, 1H), 3.82 (m, 1H), 3.02 (m, 2H), 2.65 (m, 1H), 1.43 (s, 9H)
13C NMR (101 MHz, CDCl₃):
δ 208.4 (C=O), 154.2 (Boc CO), 136.1-126.3 (Ph), 79.5 (C(CH₃)₃), 58.1 (C-2), 46.7 (C-5), 28.3 (C(CH₃)₃)
HRMS (ESI+):
Calcd for C₁₅H₁₉NO₃ [M+H]⁺: 262.1438, Found: 262.1436
Industrial Viability Assessment
Cost-Benefit Analysis
| Method | Cost/g | E-factor | PMI |
|---|---|---|---|
| DiVA | $48 | 26 | 34 |
| RSC | $112 | 18 | 22 |
| Patent | $67 | 31 | 41 |
The enzymatic method shows superior environmental metrics but remains cost-prohibitive for large-scale production.
Emerging Methodologies
Continuous Flow Synthesis
Preliminary results demonstrate:
- 3.2× productivity increase vs. batch processing
- 98.5% conversion using immobilized TEMPO catalyst
- Reduced oxidation time to 45 minutes
Regulatory Considerations
ICH Guideline Compliance
- Residual solvents : DMSO <5000 ppm (USP <467>)
- Heavy metals : Ni <10 ppm (EP 2.4.8)
- Genotoxic impurities : Controlled through QbD approach
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group or the pyrrolidine ring.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.
科学研究应用
Chemistry
In chemistry, ®-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate is used as an intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology
The compound can be used in the study of enzyme mechanisms, particularly those involving chiral substrates.
Medicine
In medicinal chemistry, it serves as a building block for the synthesis of drugs, especially those targeting neurological conditions.
Industry
Industrially, the compound is valuable in the production of fine chemicals and as a precursor in the synthesis of various functional materials.
作用机制
The mechanism of action of ®-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways.
相似化合物的比较
Structural and Functional Group Analysis
The following table compares key features of (R)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate with two related compounds from the evidence:
Key Observations:
Substituent Diversity: The target compound’s 2-phenyl and 4-oxo groups contrast with the 2-(2-methoxy-2-oxoethyl) group in ’s analog, which introduces an ester side chain. The compound features a propargyl ether with a methoxy-oxobutynyl chain, enabling unique reactivity (e.g., click chemistry via the alkyne) .
Stereochemical Implications :
- The (R)-configuration in the target compound and ’s analog contrasts with the (S)-configuration in ’s compound. This difference is critical in enantioselective synthesis, as mirror-image configurations can lead to opposing biological activities .
Functional Group Reactivity :
生物活性
Overview
(R)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate is a chiral compound with significant implications in medicinal chemistry and organic synthesis. Its unique structure, featuring a pyrrolidine ring and a phenyl group, allows for various biological activities that make it a valuable intermediate in drug development.
| Property | Details |
|---|---|
| Molecular Formula | C15H19NO3 |
| Molecular Weight | 261.32 g/mol |
| CAS Number | 647009-30-1 |
| IUPAC Name | tert-butyl (2R)-4-oxo-2-phenylpyrrolidine-1-carboxylate |
| Physical State | Solid |
| Purity | ≥ 97% |
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Its chiral nature allows it to selectively bind to biological targets, influencing metabolic pathways and potentially leading to therapeutic effects.
Enzyme Interaction
Research indicates that this compound can serve as a substrate for specific enzymes, particularly those involved in chiral resolution processes. The ability to act as a chiral substrate is crucial in the development of asymmetric synthesis methods, which are essential in creating enantiomerically pure pharmaceuticals.
Medicinal Chemistry
- Neurological Disorders : The compound is investigated for its potential use in developing treatments for neurological conditions due to its ability to modulate neurotransmitter systems.
- Anticancer Research : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific cancer cell lines.
Case Studies
- Study on Neuroprotective Effects : A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of similar pyrrolidine derivatives, indicating potential pathways through which (R)-tert-butyl derivatives could exert protective effects against neurodegeneration.
- Antitumor Activity Assessment : In vitro assays demonstrated that compounds structurally related to (R)-tert-butyl derivatives showed significant inhibition of tumor cell proliferation, suggesting further exploration into its anticancer capabilities.
Comparative Analysis with Similar Compounds
| Compound | Biological Activity |
|---|---|
| (S)-tert-Butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate | Different pharmacological profile; potential for varying efficacy in biological systems |
| tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate | Racemic mixture; may exhibit reduced selectivity compared to the chiral form |
常见问题
Basic Questions
Q. What are the established synthetic routes for (R)-tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate, and how can reaction yields be optimized?
- Methodological Answer : The compound is synthesized via multi-step procedures involving chiral intermediates. For example, tert-butyl-protected pyrrolidine derivatives are prepared using column chromatography (ethanol/chloroform, 1:10) for purification, achieving ~60% yield after recrystallization . Key optimization steps include:
- Temperature control : Stirring intermediates at 45°C for 3 hours to ensure complete deprotection of carboxylate groups .
- Chiral resolution : Monitoring enantiomeric excess via polarimetry ([α]²⁵D = −55.0 in CHCl₃) .
- Purification : Using fast column chromatography with solvent gradients to isolate diastereomers .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm stereochemistry and functional groups. For instance, the tert-butyl group appears as a singlet at δ 1.4 ppm (¹H) and 27–29 ppm (¹³C), while the 4-oxo group resonates at ~200 ppm (¹³C) .
- HRMS : Validates molecular formula (e.g., calculated [M]+ = 318.27914; observed = 318.28009) .
- IR spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-H bending .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is used to resolve stereochemistry. SHELXL (part of the SHELX suite) is the gold standard for small-molecule refinement, particularly for handling high-resolution or twinned data . Key steps include:
- Data collection : Using Cu-Kα radiation (λ = 1.54178 Å) for high-resolution datasets .
- Torsion angle analysis : For example, C3–C2–C6–O4 torsion = −134.60° confirms spatial arrangement of the pyrrolidine ring .
Advanced Questions
Q. How can stereochemical assignments be validated when NMR data conflicts with X-ray crystallography results?
- Methodological Answer :
- Dihedral angle comparison : Cross-validate NMR-derived coupling constants (e.g., ³JHH) with XRD-measured torsion angles. Discrepancies may indicate dynamic stereochemistry or crystal-packing effects .
- DFT calculations : Compare experimental NMR shifts with computed values for proposed configurations .
- SHELXL refinement : Use the TWIN command to model twinning in XRD data, which can artificially distort stereochemical parameters .
Q. What strategies improve enantiomeric excess in the synthesis of this compound?
- Methodological Answer :
- Chiral auxiliaries : Introduce temporary stereodirecting groups (e.g., tert-butyl esters) to control pyrrolidine ring formation .
- Kinetic resolution : Employ enzymes or chiral catalysts during key steps like ester hydrolysis .
- Chromatographic separation : Use chiral stationary phases (e.g., amylose-based columns) to resolve racemic mixtures .
Q. How does the compound’s stability vary under different storage conditions, and what decomposition products form?
- Methodological Answer :
- Stability assays : Monitor via HPLC under accelerated conditions (40°C/75% RH). Hydrolysis of the tert-butyl ester generates carboxylic acid derivatives, detectable by new peaks at δ 12–13 ppm (¹H NMR) .
- Storage recommendations : Store at −20°C in anhydrous DMSO or under nitrogen to prevent oxidation of the 4-oxo group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
